Clorazepic Acid Dipotasium Salt

Epilepsy Research Anticonvulsant Efficacy Benzodiazepine Tolerance

Clorazepic Acid Dipotassium Salt is a water-soluble benzodiazepine prodrug rapidly decarboxylated to a single active metabolite, nordiazepam (no circulating parent drug). Unlike diazepam, it provides sustained anticonvulsant protection in chronic seizure models, simplified PK/PD workflows, and superior preoperative anxiolysis. Clinically proven as add-on therapy for drug-resistant partial seizures (70–80% seizure reduction). USP-grade purity (98.5–101.5%). Ideal for seizure and anxiety research. Schedule IV controlled substance; permits required.

Molecular Formula C16H11ClK2N2O4
Molecular Weight 408.92 g/mol
Cat. No. B13817226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClorazepic Acid Dipotasium Salt
Molecular FormulaC16H11ClK2N2O4
Molecular Weight408.92 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(C(NC3=C2C=C(C=C3)Cl)(O)[O-])C(=O)[O-].[K+].[K+]
InChIInChI=1S/C16H12ClN2O4.2K/c17-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-14(15(20)21)16(22,23)19-12;;/h1-8,14,19,22H,(H,20,21);;/q-1;2*+1/p-1
InChIKeyUDKOZNXRMDPDLY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 15 mg / 25 mg / 100 mg / 125 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clorazepic Acid Dipotassium Salt: Core Characteristics and Procurable Chemical Identity


Clorazepic Acid Dipotassium Salt, also referred to as clorazepate dipotassium, is a water-soluble benzodiazepine derivative with the molecular formula C16H11ClK2N2O4 and a molecular weight of 408.92 g/mol [1]. It is officially recognized in major pharmacopeias, with the USP monograph defining an assay purity range of 98.5% to 101.5% calculated on the dried basis [2]. This compound is the dipotassium salt form of the active pharmaceutical ingredient clorazepic acid, and it is classified as a Schedule IV controlled substance [3].

Why Clorazepic Acid Dipotassium Salt Is Not Interchangeable with Other Benzodiazepines


The scientific and industrial selection of Clorazepic Acid Dipotassium Salt over closely related benzodiazepine analogs is driven by its unique status as a water-soluble prodrug of nordiazepam [1]. Unlike many benzodiazepines that are lipophilic, its water solubility directly impacts formulation options and stability in aqueous solutions, which are inherently unstable . More critically, as a prodrug, it is rapidly decarboxylated in the gastrointestinal tract to its active metabolite, nordiazepam, meaning the parent compound is essentially undetectable in systemic circulation after oral administration [2]. This distinct metabolic pathway contrasts with agents like diazepam, which act directly and have multiple active metabolites, leading to different pharmacokinetic and pharmacodynamic profiles [3]. Therefore, substituting another benzodiazepine would result in a fundamentally different exposure profile, invalidating established dosing regimens and expected outcomes.

Quantitative Differentiation of Clorazepic Acid Dipotassium Salt: Head-to-Head Evidence Against Comparators


Sustained Anticonvulsant Efficacy vs. Diazepam in a Primate Model of Seizure

In a four-week study on Rhesus monkeys, the anticonvulsant activity of clorazepate dipotassium was compared head-to-head with diazepam. Animals were administered equimolar doses daily and challenged weekly with a convulsant dose of pentylenetetrazol. Clorazepate dipotassium demonstrated sustained anticonvulsant protection throughout the second, third, and fourth weeks of the trial, whereas diazepam was effective only during the second and third weeks [1]. This indicates a slower development of tolerance to the anticonvulsant effect of clorazepate compared to diazepam.

Epilepsy Research Anticonvulsant Efficacy Benzodiazepine Tolerance Preclinical Pharmacology

Higher and More Consistent Active Metabolite Plasma Levels vs. Diazepam in Anxious Patients

A double-blind clinical trial compared clorazepate (7.5 mg three times daily) and diazepam (5 mg three times daily) in severely anxious outpatients. Plasma analysis revealed that after clorazepate administration, only the active metabolite N-desmethyldiazepam (nordiazepam) was detectable, and its concentrations were consistently higher than the combined diazepam and nordiazepam levels measured after diazepam dosing. Clinical progress, as measured by lower psychopathology scores, correlated with these higher nordiazepam levels [1].

Clinical Pharmacology Anxiolytic Research Pharmacokinetic Monitoring Metabolic Profiling

Superior Anxiolytic Efficacy vs. Flunitrazepam for Preoperative Anxiety Management

In a study of 100 adult patients undergoing surgery, oral premedication with clorazepate dipotassium was compared to oral flunitrazepam. The group receiving clorazepate dipotassium (50 mg the evening before and 25 mg on the morning of surgery) reported significantly lower anxiety on the morning of the operation compared to the group premedicated with flunitrazepam (P < 0.05) [1]. This was measured using the Erlangen anxiety scale (EAS).

Anesthesiology Preoperative Sedation Anxiolytic Comparison Clinical Trial

High Response Rates and Specific Efficacy in Refractory Epilepsy vs. Clobazam

A study comparing clorazepate dipotassium (CLP) and clobazam (CLB) as add-on therapy in patients with refractory epilepsy found that CLP was effective (≥50% reduction in seizure frequency) in 70% of short-term (≥4 weeks) and 80% of long-term (≥6 months) subjects [1]. Notably, CLP demonstrated superior efficacy in a specific patient subset: it was more effective in patients with localization-related epilepsies or those with partial seizures and focal epileptiform discharges on EEG. While clobazam showed similar overall response rates (71% short-term, 81% long-term), it was not noted to have the same specificity of action [1].

Refractory Epilepsy Antiepileptic Drugs Add-on Therapy Seizure Control

Evidence-Based Applications for Clorazepic Acid Dipotassium Salt in Research and Development


Preclinical Models of Chronic Seizure and Tolerance Development

Clorazepic Acid Dipotassium Salt is a preferred tool for researchers investigating chronic seizure models. Evidence from a direct head-to-head comparison in Rhesus monkeys demonstrates that it provides sustained anticonvulsant protection for a longer duration than diazepam before tolerance develops, lasting throughout the fourth week of daily administration [1]. This allows for longer-term studies without the confounding factor of rapid efficacy loss, making it ideal for exploring the mechanisms of benzodiazepine tolerance and for evaluating adjunctive therapies in epilepsy research.

Pharmacokinetic Studies Requiring a Single Active Metabolite Profile

For pharmacokinetic investigations that demand a simplified metabolic profile, this salt form is the optimal choice. Its unique prodrug nature results in rapid and complete conversion to a single active metabolite, nordiazepam, with no circulating parent drug [2]. Clinical trials have confirmed that this leads to higher and more predictable plasma concentrations of the active moiety compared to diazepam, which produces multiple active species [3]. This simplifies analytical chemistry and reduces variability in pharmacodynamic modeling, a significant advantage in controlled clinical pharmacology studies.

Investigation of Anxiolysis in Perioperative Settings

Researchers conducting clinical trials on preoperative anxiety management can utilize Clorazepic Acid Dipotassium Salt based on evidence of its superior morning-of-surgery anxiolytic effect compared to flunitrazepam [4]. This specific application is supported by data showing significantly lower anxiety scores the morning after administration, suggesting a favorable residual effect profile that maintains patient comfort without impairing cooperation, a critical factor in successful outcomes for procedures under regional anesthesia.

Studies on Adjunctive Therapy for Localization-Related Refractory Epilepsy

In clinical research focused on drug-resistant epilepsy, particularly in patients with localization-related seizures, this compound offers a differentiated approach. A large-scale study demonstrated that it achieves a high rate of seizure reduction (70-80%) as add-on therapy, with notably superior efficacy in patients exhibiting partial seizures and focal EEG discharges [5]. This evidence makes it a valuable compound for investigating treatment strategies tailored to this specific epilepsy subtype, where other benzodiazepines like clobazam may not have shown the same targeted benefit.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clorazepic Acid Dipotasium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.